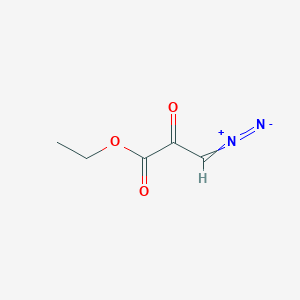
Ethyl 3-diazo-2-oxopropanoate
Cat. No. B3047568
Key on ui cas rn:
14214-10-9
M. Wt: 142.11
InChI Key: JFADAFQNHSDFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04785012
Procedure details


If one is unable to obtain 5-formyloxazole from commercial sources, one may prepare the compound under the procedure disclosed by J. Ratusky and F. Sorm, Chem. Listy, 51, 1091 (1957), or by following the steps in Scheme III. In the first step of Scheme III, an equimolar mixture of ethyl oxalyl chloride (which is commercially available, e.g., from Aldrich Chemical Co.), diazomethane, and triethylamine in diethyl ether is allowed to react at 20° C. for 4 hours to produce ethyl 2-oxo-3-diazopropionate (15). In the second step, the 2-oxo-3-diazopropionate (15) is pyrolyzed in the presence of hydrogen cyanide to generate a carbene intermediate, which then adds to the cyanide in a 1,3-dipolar addition. For example, 2-oxo-3-diazopropionate is heated at 80°-100° C. in digylme in the presence of a catalytic amount of copper powder. After a few minutes, an equimolar amount of hydrogen cyanide is slowly bubbled into the solution, and hating continued for an additional three hours. The product is isolated and purified by conventional means to yield ethyl 5-carboxyoxazole (16). The ethyl 5-carboxyoxazole is converted to 5-formyloxazole in the same manner as ethyl 4-carboxyoxazole (12) is converted to 4-formyloxazole (see Scheme II, steps 5-7).


[Compound]
Name
carbene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
2-oxo-3-diazopropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]([CH:8]=[N+:9]=[N-])[C:3]([O:5]CC)=[O:4].C#N.[C-]#N.O=[C:16]([CH:20]=[N+]=[N-])[C:17]([O-])=O>[Cu]>[CH2:16]([C:20]1[O:1][C:2]([C:3]([OH:5])=[O:4])=[CH:8][N:9]=1)[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C(=O)OCC)C=[N+]=[N-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C#N
|
Step Three
[Compound]
|
Name
|
carbene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N
|
Step Five
|
Name
|
2-oxo-3-diazopropionate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C(=O)[O-])C=[N+]=[N-]
|
Step Six
|
Name
|
copper
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After a few minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an equimolar amount of hydrogen cyanide is slowly bubbled into the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by conventional means
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
